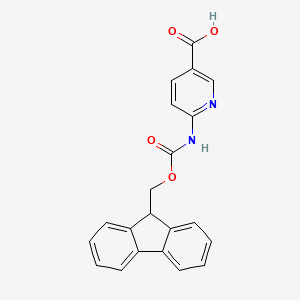

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid

CAS No.: 254737-61-6

Cat. No.: VC18200237

Molecular Formula: C21H16N2O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 254737-61-6 |

|---|---|

| Molecular Formula | C21H16N2O4 |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26) |

| Standard InChI Key | XNVMLWFJIAKTRG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid belongs to the class of Fmoc-protected amino acid derivatives, combining a pyridinecarboxylic acid moiety with a fluorenylmethyl-based protecting group. Its molecular formula is C₂₁H₁₆N₂O₄, with a molecular weight of 360.4 g/mol. The IUPAC name, 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid, reflects its structural duality: a nicotinic acid scaffold (pyridine-3-carboxylic acid) modified at the 6-position by an Fmoc-protected amino group .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 254737-61-6 |

| Molecular Formula | C₂₁H₁₆N₂O₄ |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |

| InChI Key | XNVMLWFJIAKTRG-UHFFFAOYSA-N |

| PubChem CID | 18349341 |

The canonical SMILES string highlights the Fmoc group (C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N) attached to the 6-amino position of nicotinic acid, while the InChI key provides a unique identifier for computational referencing .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves Fmoc protection of 6-aminonicotinic acid. A standard protocol includes:

-

Activation of Fmoc-Cl: (9H-Fluoren-9-yl)methyl carbonochloridate (Fmoc-Cl) reacts with 6-aminonicotinic acid in the presence of a base (e.g., sodium bicarbonate) .

-

Coupling Reaction: The chloroformate group of Fmoc-Cl nucleophilically attacks the amino group of 6-aminonicotinic acid, forming a stable carbamate bond.

-

Purification: Crude product isolation via precipitation or chromatography yields the final compound .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound valuable in SPPS. Key applications include:

-

Amino Acid Protection: The Fmoc group shields the amino functionality during peptide chain elongation, preventing undesired side reactions .

-

Selective Deprotection: Mild base treatment (e.g., piperidine) removes the Fmoc group while preserving acid-sensitive residues .

Nicotinic Acid as a Pharmacophore

The nicotinic acid component introduces a pyridine ring, enabling hydrogen bonding and π-π interactions in target biomolecules. This structural feature is exploited in designing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume